

A Comparative Analysis of T-1101 Tosylate and JH295 in Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *T-1101 tosylate*

Cat. No.: *B10824487*

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A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental protocols of two promising Nek2 inhibitors.

In the landscape of cancer therapeutics, the inhibition of key mitotic regulators presents a promising avenue for intervention. Among these, the NIMA-related kinase 2 (Nek2) has emerged as a critical target due to its frequent overexpression in various malignancies and its essential role in chromosome segregation. This guide provides a comprehensive comparison of two small molecule inhibitors targeting the Nek2 pathway: **T-1101 tosylate**, a first-in-class oral agent that disrupts the Hec1/Nek2 interaction, and JH295, an irreversible and selective Nek2 kinase inhibitor.

At a Glance: Key Differences and Efficacy

Feature	T-1101 Tosylate	JH295
Mechanism of Action	Disrupts the protein-protein interaction between Hec1 and Nek2.[1][2]	Irreversibly binds to and inhibits the kinase activity of Nek2 by alkylating Cysteine 22.[3]
Administration	Oral.[1][2]	Investigational (likely intravenous or intraperitoneal for in vivo studies).
Clinical Development	Completed Phase I clinical trials and is entering Phase II trials for advanced refractory solid tumors.[2]	Preclinical; no information on clinical trials.
Selectivity	Demonstrates cancer cell specificity and target specificity with inactivity against a panel of other kinases.[1]	Highly selective for Nek2; does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1.[3]

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the available quantitative data on the efficacy of **T-1101 tosylate** and JH295 in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC50/GI50)

Cancer Type	Cell Line	T-1101 Tosylate (nM)	JH295 (nM)	Reference
Primary Effusion Lymphoma	BCBL1	10.3 (24h), 8.1 (48h), 6.5 (72h)	12.7 (24h), 9.8 (48h), 8.2 (72h)	[1]
BC1	15.2 (24h), 11.7 (48h), 9.3 (72h)	18.5 (24h), 14.1 (48h), 11.3 (72h)	[1]	
JSC1	12.8 (24h), 9.9 (48h), 7.9 (72h)	15.6 (24h), 12.0 (48h), 9.6 (72h)	[1]	
Breast Cancer	MDA-MB-231	14.8	Not Available	
BT474	21.5	Not Available	[1]	
MCF7	18.2	Not Available	[1]	
Liver Cancer	Huh-7	15.0 - 70.0 (GI50)	Not Available	[4]
Leukemia	K562	16.3	Not Available	[1]
Colorectal Cancer	HCT116	19.7	Not Available	[1]

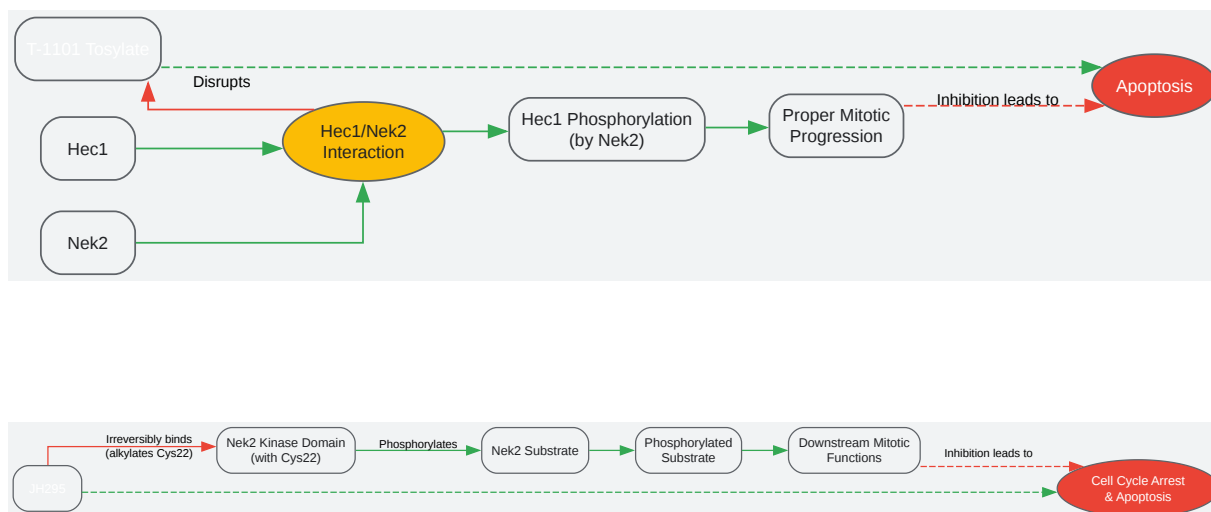
Note: A direct comparison in breast, liver, and colorectal cancer cell lines was not available in the searched literature.

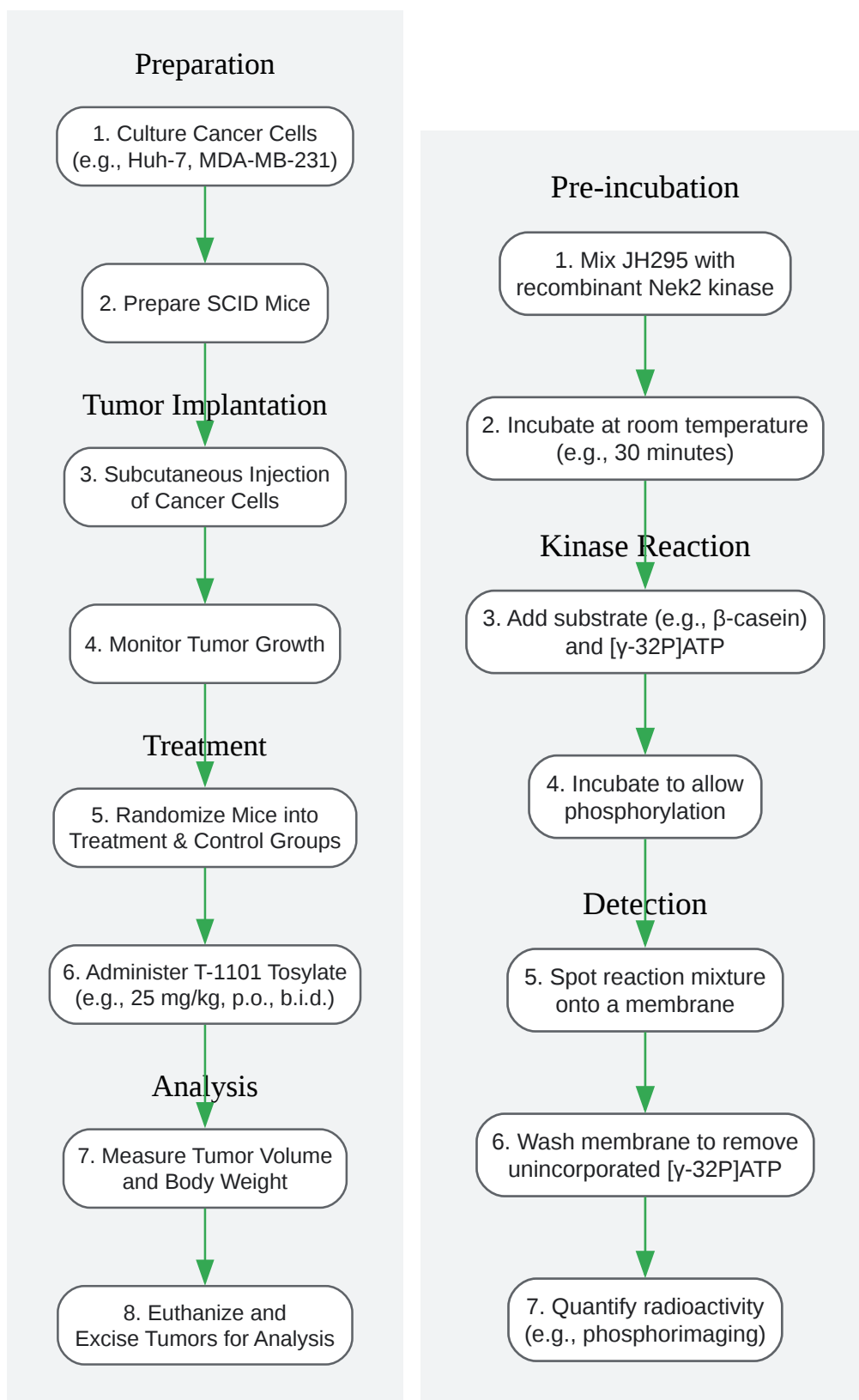
Table 2: In Vivo Efficacy in Xenograft Models

Compound	Cancer Type	Animal Model	Dosing Regimen	Outcome	Reference
T-1101 Tosylate	Liver Cancer (Huh-7)	SCID Mice	25 mg/kg, p.o., twice daily for 28 days	Significant tumor growth inhibition.	[5]
Breast Cancer (MDA-MB-231)	SCID Mice	25 mg/kg, p.o., twice daily for 28 days	Significant tumor growth inhibition.	[5]	
JH295	Primary Effusion Lymphoma	NSG Mice	15 mg/kg, i.p.	Reduced tumor burden and prolonged survival.	[1]

Mechanism of Action: Visualizing the Pathways

The distinct mechanisms of action of **T-1101 tosylate** and JH295 are depicted in the following signaling pathway diagrams.





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- To cite this document: BenchChem. [A Comparative Analysis of T-1101 Tosylate and JH295 in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824487#comparing-the-efficacy-of-t-1101-tosylate-and-jh295]

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